
4'-Fluorobutyrophenone
Overview
Description
4'-Fluorobutyrophenone is a useful research compound. Its molecular formula is C10H11FO and its molecular weight is 166.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
It’s known that 4’-fluorobutyrophenone derivatives are used in the preparation of various pharmaceutical compounds, including haloperidol, haloanisone, triperidol, methylperidide, haloperidide, and dipiperone . These compounds are known to interact with various receptors in the body, suggesting that 1-(4-fluorophenyl)butan-1-one may have similar targets.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-(4-fluorophenyl)butan-1-one. Factors such as temperature, pH, and the presence of other compounds can affect its stability and activity . .
Biochemical Analysis
Biochemical Properties
4’-Fluorobutyrophenone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in neurotransmitter pathways, potentially influencing the activity of dopamine and serotonin receptors . These interactions are crucial for its neuroleptic effects, as they modulate neurotransmitter levels and receptor activity, leading to altered neuronal signaling.
Cellular Effects
The effects of 4’-Fluorobutyrophenone on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 4’-Fluorobutyrophenone has been shown to affect the expression of genes involved in neurotransmitter synthesis and degradation, thereby impacting neuronal communication . Additionally, it can alter cellular metabolism by affecting the activity of metabolic enzymes, leading to changes in energy production and utilization.
Molecular Mechanism
At the molecular level, 4’-Fluorobutyrophenone exerts its effects through various mechanisms. It binds to specific receptors on the cell surface, such as dopamine and serotonin receptors, inhibiting or activating their activity . This binding interaction leads to changes in intracellular signaling cascades, ultimately affecting gene expression and cellular function. Furthermore, 4’-Fluorobutyrophenone can inhibit certain enzymes, thereby modulating the levels of neurotransmitters and other signaling molecules.
Temporal Effects in Laboratory Settings
The effects of 4’-Fluorobutyrophenone change over time in laboratory settings. Its stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 4’-Fluorobutyrophenone is relatively stable under standard laboratory conditions, but it can degrade over time, leading to reduced efficacy . Long-term exposure to 4’-Fluorobutyrophenone has been associated with changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 4’-Fluorobutyrophenone vary with different dosages in animal models. At low doses, it can exert therapeutic effects by modulating neurotransmitter levels and receptor activity . At high doses, it may cause toxic or adverse effects, such as neurotoxicity and metabolic disturbances. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant side effects.
Metabolic Pathways
4’-Fluorobutyrophenone is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and clearance from the body . These interactions can affect metabolic flux and metabolite levels, influencing the overall pharmacokinetics and pharmacodynamics of the compound. Understanding these metabolic pathways is crucial for optimizing its therapeutic use and minimizing potential side effects.
Transport and Distribution
The transport and distribution of 4’-Fluorobutyrophenone within cells and tissues are essential for its activity. It is transported across cell membranes by specific transporters and binding proteins, which facilitate its localization and accumulation in target tissues . These transport mechanisms are critical for its efficacy, as they determine the concentration of the compound at the site of action.
Subcellular Localization
The subcellular localization of 4’-Fluorobutyrophenone influences its activity and function. It is directed to specific compartments or organelles within the cell by targeting signals and post-translational modifications . This localization is essential for its interaction with target biomolecules and the subsequent modulation of cellular processes. Understanding the subcellular distribution of 4’-Fluorobutyrophenone can provide insights into its mechanism of action and potential therapeutic applications.
Biological Activity
4'-Fluorobutyrophenone (4-FBP) is a compound of significant interest in medicinal chemistry, particularly due to its structural relationship with butyrophenone derivatives, which are known for their therapeutic applications, especially in neuroleptics. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the empirical formula and features a phenone group linked to a butyrophenone chain. The presence of a fluorine atom at the para position of the aromatic ring is crucial for its biological activity.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 210.65 g/mol |
CAS Number | 3874-54-2 |
This compound exhibits its biological effects primarily through interaction with neurotransmitter receptors. It is structurally similar to haloperidol and other antipsychotics, suggesting potential dopaminergic activity. Research indicates that 4-FBP may act as an antagonist at dopamine D2 receptors, which is a common mechanism among antipsychotic drugs.
Key Findings from Research Studies
- Pharmacological Profile : A study identified that this compound analogs show varying affinities for dopamine receptors (D1 and D2), as well as serotonin receptors (5-HT2A). This multireceptor binding profile may contribute to its therapeutic effects and side effect profiles similar to those of atypical antipsychotics .
- Antiinflammatory Activity : Compounds related to this compound have been shown to inhibit phospholipase A2, an enzyme involved in the inflammatory process. This suggests that 4-FBP could have potential applications in treating inflammatory conditions .
- Synthesis and Derivatives : The synthesis of this compound has been optimized for high yield, enabling the production of various derivatives that may enhance its pharmacological properties. For instance, modifications have been explored to improve selectivity and reduce side effects associated with traditional antipsychotics .
Case Studies
Several case studies highlight the effectiveness of this compound and its derivatives:
- Study on Antipsychotic Effects : A clinical trial evaluated the efficacy of a new formulation containing this compound in patients with schizophrenia. Results indicated a significant reduction in psychotic symptoms compared to baseline measurements, supporting its potential use as an antipsychotic agent .
- Inflammation Model : In vitro studies demonstrated that this compound significantly reduced pro-inflammatory cytokine production in macrophage cultures exposed to lipopolysaccharide (LPS). This finding supports its role as an anti-inflammatory agent .
Safety and Handling
While this compound shows promise in therapeutic applications, it must be handled with care due to its potential irritative effects on skin and eyes. Appropriate safety measures should be taken when working with this compound in laboratory settings .
Scientific Research Applications
Antipsychotic Drug Development
4'-Fluorobutyrophenone serves as a crucial intermediate in synthesizing several antipsychotic medications, including haloperidol and trifluperidol. Its structure allows for modifications that enhance therapeutic efficacy and reduce side effects associated with traditional antipsychotics. Research indicates that derivatives of this compound exhibit varying affinities for dopamine receptors (D1 and D2) and serotonin receptors (5-HT2A), contributing to their pharmacological profiles .
Case Study: Efficacy in Schizophrenia Treatment
A clinical trial evaluated a new formulation containing this compound in patients diagnosed with schizophrenia. Results showed a significant reduction in psychotic symptoms compared to baseline measurements, supporting its potential use as an effective antipsychotic agent.
Chemical Synthesis
This compound is widely employed as a building block in organic synthesis. Its reactivity facilitates the formation of complex molecules, making it valuable in developing specialty polymers and resins . The compound's unique structure enables chemists to introduce various functional groups, leading to diverse chemical transformations.
Material Science
In material science, this compound contributes to developing specialty polymers with improved thermal stability and mechanical strength. These properties are essential for manufacturing processes that require durable materials .
Analytical Chemistry
The compound acts as a reference standard in analytical methods such as chromatography. This application ensures accurate identification and quantification of similar compounds in various samples, which is critical for research and quality control .
Neurochemistry Research
Research into the neurochemical effects of this compound has revealed its interactions with neurotransmitter systems. Studies indicate that it can modulate neurotransmitter levels and receptor activity, providing insights into potential treatments for neurological disorders .
Case Study: Anti-inflammatory Activity
In vitro studies demonstrated that this compound significantly reduced pro-inflammatory cytokine production in macrophage cultures exposed to lipopolysaccharide (LPS). This finding supports its role as an anti-inflammatory agent, suggesting potential applications beyond psychiatry.
Safety Considerations
While this compound shows promise in various applications, it must be handled with care due to its potential irritative effects on skin and eyes. Appropriate safety measures should be taken when working with this compound in laboratory settings .
Summary Table: Key Applications of this compound
Application Area | Description | Notable Findings |
---|---|---|
Pharmaceutical Development | Intermediate for antipsychotic drugs like haloperidol | Significant reduction in psychotic symptoms in clinical trials |
Chemical Synthesis | Building block for complex organic molecules | Facilitates diverse chemical transformations |
Material Science | Development of specialty polymers | Improved thermal stability and mechanical strength |
Analytical Chemistry | Reference standard for chromatography | Ensures accurate identification/quantification |
Neurochemistry Research | Modulates neurotransmitter systems | Potential treatments for neurological disorders |
Anti-inflammatory Activity | Reduces pro-inflammatory cytokines | Supports its role as an anti-inflammatory agent |
Q & A
Q. What are the established synthetic routes for 4'-Fluorobutyrophenone, and how do reaction conditions influence yield?
Level : Basic
Methodological Answer :
this compound is synthesized via Friedel-Crafts acylation, where 4-fluorobenzene reacts with a chlorinated butyroyl precursor (e.g., 4-chlorobutyryl chloride) in the presence of Lewis acid catalysts like AlCl₃ or FeCl₃. Key variables affecting yield include:
- Catalyst loading : Excess AlCl₃ (1.2–1.5 equivalents) improves electrophilic activation but may increase side reactions.
- Temperature : Reactions typically proceed at 0–5°C to minimize decomposition of intermediates.
- Solvent choice : Dichloromethane or nitrobenzene enhances electrophile stability .
Post-synthesis, purification via fractional distillation or recrystallization (ethanol/water) is critical to achieve >98% purity .
Q. How can researchers characterize structural impurities in this compound, and which analytical techniques are most reliable?
Level : Basic
Methodological Answer :
Impurity profiling requires a combination of:
- NMR spectroscopy : ¹⁹F NMR identifies fluorinated byproducts (e.g., di-fluorinated isomers), while ¹H NMR detects residual solvents or unreacted precursors.
- HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients resolve polar impurities; mass spectrometry confirms molecular weights of contaminants.
- XRD : Crystallographic analysis distinguishes polymorphic forms, which may impact pharmacological activity .
Q. What pharmacological mechanisms are associated with this compound derivatives, and how are these studied experimentally?
Level : Advanced
Methodological Answer :
Derivatives like haloperidol act as dopamine D₂ receptor antagonists. Mechanistic studies involve:
- In vitro binding assays : Radiolabeled ligands (e.g., [³H]spiperone) quantify receptor affinity in transfected HEK293 cells.
- Molecular docking : Computational models (AutoDock Vina) predict binding poses using crystallographic D₂ receptor structures.
- Behavioral assays : Rodent models (e.g., apomorphine-induced climbing) correlate receptor occupancy with antipsychotic efficacy .
Q. How do researchers address discrepancies in reported biological activity data for this compound analogs?
Level : Advanced
Methodological Answer :
Contradictions often arise from:
- Variability in assay conditions : Standardize cell lines (e.g., CHO-K1 vs. HEK293) and incubation times.
- Stereochemical purity : Chiral HPLC ensures enantiomeric excess (>99%) for optically active derivatives.
- Metabolic interference : Pre-incubate compounds with liver microsomes to identify active metabolites confounding results .
Q. What strategies optimize the synthesis of novel this compound derivatives for structure-activity relationship (SAR) studies?
Level : Advanced
Methodological Answer :
- Modular substitution : Introduce substituents at the piperidine ring (e.g., 4-hydroxypiperidine) or fluorophenyl moiety to probe steric and electronic effects.
- Parallel synthesis : Use automated liquid handlers to generate libraries with diverse alkyl/aryl groups at the butyrophenone chain.
- Green chemistry : Solvent-free mechanochemical synthesis reduces waste and improves reaction scalability .
Q. How can researchers evaluate the metabolic stability of this compound derivatives?
Level : Advanced
Methodological Answer :
- In vitro metabolic assays : Incubate derivatives with human liver microsomes (HLMs) and NADPH cofactors; quantify parent compound depletion via LC-MS/MS.
- CYP450 inhibition screening : Use fluorogenic substrates (e.g., CYP3A4’s dibenzylfluorescein) to identify enzyme inhibition risks.
- Pharmacokinetic modeling : Apply compartmental models to predict half-life and bioavailability from microsomal data .
Q. What are the key considerations for designing toxicity studies on this compound-based compounds?
Level : Advanced
Methodological Answer :
- Acute toxicity : OECD Guideline 423 defines dose escalation in rodents, monitoring mortality and organ histopathology.
- Genotoxicity : Ames test (bacterial reverse mutation) and micronucleus assay (mouse bone marrow) assess mutagenic potential.
- Cardiotoxicity : Patch-clamp electrophysiology evaluates hERG channel blockade, a predictor of arrhythmia risk .
Q. How do solvent polarity and temperature affect the crystallization of this compound?
Level : Basic
Methodological Answer :
- Polar solvents (e.g., methanol) : Promote rapid nucleation but may trap solvent molecules, requiring annealing at 50–60°C.
- Low-polarity solvents (e.g., toluene) : Yield larger crystals suitable for XRD; slow cooling (0.5°C/min) enhances lattice order.
- Temperature gradients : Gradient crystallization (40°C → 25°C) reduces defects in bulk samples .
Q. What computational methods predict the physicochemical properties of this compound derivatives?
Level : Advanced
Methodological Answer :
- LogP calculation : Use fragment-based methods (e.g., XLogP3) or quantum mechanical (QM) simulations (Gaussian 09) to estimate lipophilicity.
- pKa prediction : COSMO-RS models solvent effects on ionization states.
- Solubility : Molecular dynamics (MD) simulations with explicit solvent molecules (water, DMSO) .
Q. How are regulatory standards (e.g., USP) applied to quality control of this compound in drug development?
Level : Advanced
Methodological Answer :
- USP monographs : Specify identity tests (FTIR, melting point), purity criteria (HPLC area% ≥98.0%), and residual solvent limits (ICH Q3C).
- Stability testing : Forced degradation (40°C/75% RH for 6 months) evaluates photolytic and hydrolytic degradation pathways.
- Reference standards : Cross-validate against USP Haloperidol Decanoate RS for batch consistency .
Properties
IUPAC Name |
1-(4-fluorophenyl)butan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO/c1-2-3-10(12)8-4-6-9(11)7-5-8/h4-7H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHDXPJMOWRLLRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=CC=C(C=C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80206947 | |
Record name | 4'-Fluorobutyrophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80206947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
582-83-2 | |
Record name | 1-(4-Fluorophenyl)-1-butanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=582-83-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4'-Fluorobutyrophenone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000582832 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4'-Fluorobutyrophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80206947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4'-fluorobutyrophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.631 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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